molecular formula C18H21FN2 B5625230 1-(4-fluorophenyl)-4-(2-methylbenzyl)piperazine

1-(4-fluorophenyl)-4-(2-methylbenzyl)piperazine

Cat. No. B5625230
M. Wt: 284.4 g/mol
InChI Key: ZVDGPODUVIQZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-(2-methylbenzyl)piperazine derivatives, including similar compounds, have been synthesized and studied for various applications, including their role as cerebral vasodilators. These compounds' metabolites have been extensively analyzed to understand their structure and potential biological activities (Ohtaka et al., 1989).

Synthesis Analysis

The synthesis of benzylpiperazine derivatives related to this compound involves complex chemical reactions, confirming the structures of its metabolites through synthesis of authentic compounds. This process includes the identification of structural details of metabolites in rats (Ohtaka et al., 1989).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular structure of related compounds. For instance, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate's crystal and molecular structure has been determined, revealing details about its conformation and intermolecular interactions (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical properties of this compound and its derivatives include various reactions leading to the formation of metabolites and other related compounds. These reactions can include O-demethylation, N-dealkylation, and hydroxylation, highlighting the compound's versatile chemical behavior (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of these compounds are characterized by their crystalline structures and interactions, as detailed in X-ray crystallography studies. The compounds' conformation, such as chair or planar structures, and their intermolecular interactions, like hydrogen bonding and π–π stacking, are critical for understanding their physical behavior and potential applications (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

Chemical properties include the compound's reactivity, stability, and interaction with other molecules. Synthesis and reaction studies, such as those involving radiolabeling and antimicrobial activity assessments, provide valuable insights into these properties. These studies can reveal how modifications to the piperazine core or substitutions at the phenyl ring affect the compound's chemical behavior and biological activity (Narendra Sharath Chandra et al., 2006; Mäding et al., 2006).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c1-15-4-2-3-5-16(15)14-20-10-12-21(13-11-20)18-8-6-17(19)7-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDGPODUVIQZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.